molecular formula C9H9N3 B13139983 Cinnolin-6-ylmethanamine

Cinnolin-6-ylmethanamine

Cat. No.: B13139983
M. Wt: 159.19 g/mol
InChI Key: XZTWGJSTPAKFSN-UHFFFAOYSA-N
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Description

Cinnolin-6-ylmethanamine is a compound that belongs to the class of cinnoline derivatives. Cinnoline is a bicyclic heterocycle with a six-membered ring containing two nitrogen atoms. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules .

Chemical Reactions Analysis

Types of Reactions

Cinnolin-6-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives with improved properties .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of cinnoline-6-carboxylic acid, while reduction can yield cinnolin-6-ylmethanol .

Mechanism of Action

The mechanism of action of cinnolin-6-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied .

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

cinnolin-6-ylmethanamine

InChI

InChI=1S/C9H9N3/c10-6-7-1-2-9-8(5-7)3-4-11-12-9/h1-5H,6,10H2

InChI Key

XZTWGJSTPAKFSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=N2)C=C1CN

Origin of Product

United States

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